molecular formula C9H12O B14674708 3-tert-Butylpent-2-en-4-ynal CAS No. 38764-85-1

3-tert-Butylpent-2-en-4-ynal

Cat. No.: B14674708
CAS No.: 38764-85-1
M. Wt: 136.19 g/mol
InChI Key: WVFVOUCCZNGQFE-UHFFFAOYSA-N
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Description

3-tert-Butylpent-2-en-4-ynal is an organic compound with the molecular formula C9H12O. It is characterized by the presence of a tert-butyl group attached to a pent-2-en-4-ynal backbone. This compound is of interest due to its unique structure, which combines an alkyne, an alkene, and an aldehyde functional group.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-tert-Butylpent-2-en-4-ynal typically involves the following steps:

    Formation of the Alkyne: The initial step involves the formation of the alkyne group. This can be achieved through the reaction of a suitable precursor with a strong base such as sodium amide (NaNH2) in liquid ammonia.

    Addition of the Aldehyde Group: The next step involves the addition of the aldehyde group. This can be done using a formylation reaction, where a formyl group is introduced into the molecule using reagents like dimethylformamide (DMF) and phosphorus oxychloride (POCl3).

    Formation of the Alkene: The final step involves the formation of the alkene group. This can be achieved through a Wittig reaction, where a phosphonium ylide reacts with the aldehyde to form the desired alkene.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the compound.

Chemical Reactions Analysis

Types of Reactions

3-tert-Butylpent-2-en-4-ynal can undergo various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to a carboxylic acid using oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: The alkyne group can be reduced to an alkene or alkane using hydrogenation reactions with catalysts like palladium on carbon (Pd/C).

    Substitution: The alkyne group can undergo nucleophilic substitution reactions with reagents like sodium azide (NaN3) to form azides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4) in an aqueous medium.

    Reduction: Hydrogen gas (H2) with palladium on carbon (Pd/C) catalyst.

    Substitution: Sodium azide (NaN3) in an aprotic solvent like dimethyl sulfoxide (DMSO).

Major Products Formed

    Oxidation: 3-tert-Butylpent-2-en-4-ynoic acid.

    Reduction: 3-tert-Butylpent-2-en-4-ene or 3-tert-Butylpentane.

    Substitution: 3-tert-Butylpent-2-en-4-ynyl azide.

Scientific Research Applications

3-tert-Butylpent-2-en-4-ynal has various applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: It can be used in the study of enzyme-catalyzed reactions involving aldehydes and alkynes.

    Industry: Used in the synthesis of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 3-tert-Butylpent-2-en-4-ynal involves its interaction with various molecular targets:

    Aldehyde Group: Can form Schiff bases with amines, which are important in biological systems.

    Alkyne Group: Can undergo cycloaddition reactions, forming new carbon-carbon bonds.

    Alkene Group: Can participate in electrophilic addition reactions, leading to the formation of various adducts.

Comparison with Similar Compounds

Similar Compounds

    3-tert-Butylpent-2-en-4-yn-1-ol: Similar structure but with a hydroxyl group instead of an aldehyde.

    3-tert-Butylpent-2-en-4-yn-1-amine: Similar structure but with an amine group instead of an aldehyde.

    3-tert-Butylpent-2-en-4-yn-1-thiol: Similar structure but with a thiol group instead of an aldehyde.

Uniqueness

3-tert-Butylpent-2-en-4-ynal is unique due to the presence of an aldehyde group, which imparts distinct reactivity compared to its alcohol, amine, and thiol analogs. This makes it a valuable compound in synthetic organic chemistry and various research applications.

Properties

CAS No.

38764-85-1

Molecular Formula

C9H12O

Molecular Weight

136.19 g/mol

IUPAC Name

3-tert-butylpent-2-en-4-ynal

InChI

InChI=1S/C9H12O/c1-5-8(6-7-10)9(2,3)4/h1,6-7H,2-4H3

InChI Key

WVFVOUCCZNGQFE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C(=CC=O)C#C

Origin of Product

United States

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